10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine
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Overview
Description
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenoxazine core, substituted with diethylamino groups and a benzoyl group containing tert-butyl and hydroxy functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions to introduce the phenoxazine core and diethylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the phenoxazine core.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging and detection purposes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine involves its interaction with specific molecular targets and pathways. The compound’s phenoxazine core and functional groups enable it to participate in redox reactions, interact with biological macromolecules, and modulate cellular processes. These interactions can lead to various biological effects, such as antioxidant activity and modulation of enzyme functions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-formylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Compared to similar compounds, 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine stands out due to its unique combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
114766-08-4 |
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Molecular Formula |
C35H49N3O3 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
[(4aR,10aR)-3,8-bis(diethylamino)-4a,10a-dihydrophenoxazin-10-yl]-(3,5-ditert-butyl-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C35H49N3O3/c1-11-36(12-2)24-16-18-30-29(21-24)38(28-17-15-25(22-31(28)41-30)37(13-3)14-4)33(40)23-19-26(34(5,6)7)32(39)27(20-23)35(8,9)10/h15-22,28,31,39H,11-14H2,1-10H3/t28-,31-/m1/s1 |
InChI Key |
UDFBGCQIOISUBC-GRKNLSHJSA-N |
Isomeric SMILES |
CCN(CC)C1=C[C@@H]2[C@@H](C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCN(CC)C1=CC2C(C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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